4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has been extensively studied for its potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases. In
Wirkmechanismus
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide is a selective inhibitor of the histone demethylase JMJD3. It works by binding to the active site of JMJD3 and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27). This results in the accumulation of H3K27me3, which leads to the repression of genes involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation. However, it is important to note that the effects of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can vary depending on the cell type, disease model, and experimental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide is its high selectivity for JMJD3. This makes it a valuable tool for studying the role of JMJD3 in various biological processes. Additionally, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, there are also some limitations to using 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide in lab experiments. For example, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experimental systems. Additionally, the effects of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can be influenced by the experimental conditions, such as the cell type and culture conditions.
Zukünftige Richtungen
There are many potential future directions for research on 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide. One area of interest is the development of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of novel targets of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide and the elucidation of the downstream signaling pathways involved in its biological effects. Additionally, there is a need for more in vivo studies to validate the therapeutic potential of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide in various disease models. Finally, the development of more specific and potent inhibitors of JMJD3 could lead to new therapeutic targets for cancer, inflammation, and neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide involves a multi-step process. The starting material is 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide, which is commercially available or can be synthesized from 4-bromoaniline and 2-pyridin-3-ylpropan-2-amine. The synthesis of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide involves the reaction of the starting material with a series of reagents, including butyllithium, copper(II) sulfate, and sodium borohydride. The final product is obtained after purification using chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can suppress the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-14(2,11-4-3-9-16-10-11)17-20(18,19)13-7-5-12(15)6-8-13/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDBHHVKRMNJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.